Product packaging for 6-Amino-5-bromopicolinamide(Cat. No.:)

6-Amino-5-bromopicolinamide

Cat. No.: B11891875
M. Wt: 216.04 g/mol
InChI Key: UBMOAKVXXYHFFR-UHFFFAOYSA-N
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Description

6-Amino-5-bromopicolinamide is a chemical building block of interest in medicinal chemistry and antifungal research. Compounds based on the picolinamide scaffold have been identified as inhibitors of Sec14p, the essential phosphatidylinositol/phosphatidylcholine transfer protein in yeast and fungi . Sec14p is a promising target for novel antifungal agents, and small molecule inhibitors of this protein open new avenues for therapeutic development to combat invasive fungal infections . As a versatile intermediate, this compound can be used in the synthesis of more complex molecules for biological activity screening. The bromo and amino functional groups on the pyridine ring make it a suitable precursor for various cross-coupling reactions and further derivatization. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrN3O B11891875 6-Amino-5-bromopicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

6-amino-5-bromopyridine-2-carboxamide

InChI

InChI=1S/C6H6BrN3O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,8,10)(H2,9,11)

InChI Key

UBMOAKVXXYHFFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)N)C(=O)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 6 Amino 5 Bromopicolinamide

Reactions at the Bromine Center

The bromine atom at the C5 position of the pyridine (B92270) ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions leverage the carbon-bromine bond as a synthetic handle to introduce new carbon, nitrogen, or oxygen linkages.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the bromine-substituted carbon. The Suzuki, Buchwald-Hartwig, and related coupling reactions are particularly effective for modifying aryl halides like 6-amino-5-bromopicolinamide.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecules. organic-chemistry.org For a substrate like this compound, the reaction would involve the palladium-catalyzed coupling with an appropriate boronic acid to yield a 5-aryl or 5-vinyl substituted 6-aminopicolinamide. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org Studies on unprotected ortho-bromoanilines have shown that the presence of an adjacent amino group is well-tolerated, suggesting that protection of the 6-amino group may not be necessary. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura C-C Coupling Data based on analogous reactions with related aryl bromides.

Catalyst / LigandBaseSolventTemperatureCoupling Partner
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-100 °CArylboronic acids
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane90-110 °CVinylboronic acids
CataXCium A Pd G3K₃PO₄THF/H₂O60 °CBenzylboronic esters
  • C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of aryl halides with amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis due to its broad scope and applicability to a wide range of amine nucleophiles and heteroaryl halides. acsgcipr.orgnih.gov For this compound, this transformation would enable the introduction of a secondary or tertiary amino group at the C5 position. The reaction typically employs a palladium catalyst with specialized, bulky phosphine (B1218219) ligands that facilitate the key steps of oxidative addition and reductive elimination. youtube.com Alternatively, copper-catalyzed Ullmann-type couplings, often promoted by amino acid ligands, provide another pathway for C-N bond formation under relatively mild conditions. nih.govnih.gov
  • Table 2: Typical Conditions for C-N Coupling Reactions Data based on analogous reactions with related aryl bromides.

    Reaction TypeCatalyst / LigandBaseSolventNucleophile
    Buchwald-HartwigPd₂(dba)₃ / BINAPNaOt-BuToluenePrimary/Secondary Amines
    Buchwald-HartwigPd(OAc)₂ / XantphosCs₂CO₃1,4-DioxaneN-Heterocycles
    Ullmann CouplingCuI / L-prolineK₂CO₃DMSOAliphatic Amines
  • C-O Bond Formation: The formation of aryl ethers from aryl halides can also be achieved using methodologies similar to the Buchwald-Hartwig amination. Palladium-catalyzed C-O coupling reactions connect aryl halides with alcohols or phenols to produce diaryl or alkyl aryl ethers. These reactions often require specific ligand systems to favor C-O over C-N bond formation. Copper-catalyzed Ullmann condensations are also a classic and effective method for synthesizing aryl ethers, particularly with phenoxide nucleophiles. nih.gov
  • Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

    Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a strong nucleophile. libretexts.org Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

    Transformations Involving the Amide Functionality

    The primary carboxamide group is a versatile functional handle that can be modified through derivatization or can participate in cyclization reactions to form new heterocyclic systems.

    Derivatization of the Carboxamide Group

    The carboxamide group can be derivatized to form a variety of related functional groups. Standard peptide coupling methods can be employed to synthesize N-substituted amides by reacting the primary amide's N-H bond, though this is less common than building the amide from a carboxylic acid. A more typical approach involves the hydrolysis of the picolinamide (B142947) to the corresponding picolinic acid, followed by activation and reaction with a primary or secondary amine. researchgate.net

    Common derivatization strategies include:

    N-Alkylation: Direct alkylation on the amide nitrogen can be challenging but may be achieved under specific basic conditions.

    Conversion to N-Substituted Amides: Hydrolysis to the carboxylic acid, followed by reaction with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), allows for the synthesis of a wide range of secondary and tertiary amides. thermofisher.com

    Hofmann Rearrangement: Primary amides can undergo the Hofmann rearrangement in the presence of reagents like phenyliodine diacetate to form an isocyanate intermediate. This intermediate can then be trapped with nucleophiles, such as ammonia (B1221849) or amines, to yield N-substituted ureas. organic-chemistry.org

    Reactions Yielding Related Heterocyclic Structures

    The functional groups on this compound are positioned to potentially undergo intramolecular cyclization reactions to form fused bicyclic heterocycles. These transformations typically require a preliminary modification step to introduce a reactive moiety that can then cyclize onto another part of the molecule. For instance, after a cross-coupling reaction to introduce a suitable functional group at the C5 position, this new group could react with either the C6-amino or the C2-carboxamide group. Synthetic strategies leading to related fused pyridine systems, such as 6-azaindoles, often involve the cyclization of substituents on the pyridine ring. chemrxiv.org

    Reactivity of the Amino Group

    The primary amino group at the C6 position is nucleophilic and can readily participate in reactions such as acylation, alkylation, and diazotization.

    N-Acylation and N-Alkylation: The amino group can be acylated with acyl chlorides or anhydrides under basic conditions to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N-(5-bromo-2-carbamoylpyridin-6-yl)acetamide. Similarly, N-alkylation can be achieved using alkyl halides, although controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. google.com Catalytic methods have been developed to improve selectivity in the N-alkylation of aminopyridines. google.com Research on the analogous 2-amino-3-bromopyridine (B76627) shows that it can be readily converted to 2-acylamido-3-bromopyridines, demonstrating the feasibility of this transformation. sigmaaldrich.com

    Diazotization: The primary aromatic amino group can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as -OH, -CN, or other halides, further expanding the synthetic utility of the original scaffold.

    Electrophilic Aromatic Substitution on the Amino-Substituted Pyridine Ring

    The pyridine ring of this compound is electron-deficient; however, the strong activating effect of the amino group at the 6-position makes it susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The amino group is a powerful ortho,para-director, while the bromo group also directs incoming electrophiles to the ortho and para positions. The picolinamide group at the 2-position is a deactivating group and a meta-director.

    Considering the positions on the pyridine ring, the C3 and C5 positions are ortho and para to the activating amino group. The C5 position is already substituted with a bromine atom. Therefore, electrophilic attack is most likely to occur at the C3 position.

    Nitration: The introduction of a nitro group onto the pyridine ring can be achieved using standard nitrating agents. The reaction of this compound with a mixture of nitric acid and sulfuric acid is expected to yield 6-Amino-5-bromo-3-nitropicolinamide. The reaction conditions must be carefully controlled to prevent decomposition and side reactions.

    Halogenation: Further halogenation of the ring is also possible. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent would likely lead to the introduction of a second bromine atom. Given the directing effects, the most probable product is 6-Amino-3,5-dibromopicolinamide.

    Sulfonation: Sulfonation can be carried out by treating this compound with fuming sulfuric acid. This reaction is expected to introduce a sulfonic acid group at the C3 position, yielding 6-Amino-5-bromo-3-sulfopicolinamide.

    Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

    ReactionReagentsPredicted Major Product
    NitrationHNO₃/H₂SO₄6-Amino-5-bromo-3-nitropicolinamide
    BrominationNBS6-Amino-3,5-dibromopicolinamide
    SulfonationFuming H₂SO₄6-Amino-5-bromo-3-sulfopicolinamide

    Formation of Imine and Amine Derivatives

    The primary amino group at the 6-position of this compound is a key site for derivatization, allowing for the formation of imines (Schiff bases) and, subsequently, secondary amines.

    Imine Formation: The condensation reaction of this compound with various aldehydes and ketones in the presence of an acid catalyst leads to the formation of the corresponding imines. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. A wide range of carbonyl compounds can be employed, leading to a diverse library of imine derivatives. For example, reaction with benzaldehyde (B42025) would yield 6-(benzylideneamino)-5-bromopicolinamide.

    Amine Formation: The resulting imines can be readily reduced to the corresponding secondary amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. This two-step process of imine formation followed by reduction is a versatile method for the synthesis of N-substituted amine derivatives of this compound. The reduction of 6-(benzylideneamino)-5-bromopicolinamide would afford 6-(benzylamino)-5-bromopicolinamide.

    Table 2: Synthesis of Imine and Amine Derivatives from this compound

    Carbonyl CompoundImine ProductReducing AgentAmine Product
    Benzaldehyde6-(Benzylideneamino)-5-bromopicolinamideNaBH₄6-(Benzylamino)-5-bromopicolinamide
    Acetone6-(Propan-2-ylideneamino)-5-bromopicolinamideH₂/Pd-C6-(Isopropylamino)-5-bromopicolinamide
    Cyclohexanone6-(Cyclohexylideneamino)-5-bromopicolinamideNaBH₄6-(Cyclohexylamino)-5-bromopicolinamide

    Investigating Intramolecular Cyclization Pathways

    The presence of both an amino group and a picolinamide moiety on the same aromatic ring provides opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often require prior modification of the amino or amide group to introduce a suitable reactive partner for cyclization.

    One potential pathway involves the acylation of the 6-amino group, followed by base-catalyzed cyclization. For instance, acylation with an α-haloacetyl chloride, such as chloroacetyl chloride, would yield an N-(6-acetamido-5-bromopicolinoyl) derivative. Treatment of this intermediate with a base could induce an intramolecular nucleophilic substitution, where the amide nitrogen of the picolinamide attacks the α-carbon of the haloacyl group, leading to the formation of a fused six-membered ring.

    Another approach could involve the reaction of the 6-amino group with a bifunctional reagent that can subsequently react with the amide nitrogen. For example, reaction with a β-ketoester could lead to the formation of an enamine, which could then undergo intramolecular cyclization and dehydration to form a fused pyridopyrimidine ring system. The specific conditions and the nature of the substituents would determine the feasibility and outcome of these cyclization pathways.

    Table 3: Potential Intramolecular Cyclization Products from this compound Derivatives

    DerivativeReagents for CyclizationPotential Heterocyclic Product
    N-(6-(2-chloroacetamido)-5-bromopicolinoyl) intermediateBase (e.g., NaH)Fused pyrazinone ring system
    Enamine from reaction with a β-ketoesterAcid or heatFused pyridopyrimidine ring system

    Catalytic Applications and Ligand Design Incorporating Picolinamide Scaffolds

    Design and Synthesis of Metal Complexes with Picolinamide (B142947) Ligands

    The strategic design of ligands is paramount in dictating the ultimate catalytic activity and selectivity of a metal complex. The picolinamide framework, characterized by a pyridine (B92270) ring appended with an amide group, provides a bidentate coordination site that can be systematically modified to tune the electronic and steric properties of the resulting metal complex.

    Coordination Chemistry of 6-Amino-5-bromopicolinamide Analogues with Transition Metals

    The coordination chemistry of picolinamide and its derivatives with a variety of transition metals, including zinc(II), has been a subject of considerable interest. These ligands typically act as bidentate chelating agents, coordinating to the metal center through the pyridine nitrogen and the amide oxygen or nitrogen atom. The formation of stable five- or six-membered chelate rings is a common feature of these complexes.

    While specific studies on the coordination of this compound are not extensively documented in publicly available research, the coordination behavior of analogous aminopyridine and picolinamide-based ligands provides valuable insights. For instance, aminophenol-based ligands, which share the feature of an amino group on an aromatic ring, have been shown to form stable complexes with various transition metals, demonstrating diverse catalytic activities. Similarly, aminopyridine transition metal complexes have been synthesized and characterized, with their catalytic potential being explored in various reactions. The presence of the amino group at the 6-position and the bromo group at the 5-position in this compound is expected to significantly influence its coordination behavior.

    The synthesis of metal complexes with picolinamide-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting coordination polymers or discrete molecular complexes can be characterized using various spectroscopic and crystallographic techniques to elucidate their structure and bonding. For example, two zinc(II) coordination polymers based on picolinamide-type ligands have been synthesized and structurally characterized, revealing the bridging bidentate coordination mode of the ligands, which leads to the formation of polymeric structures.

    Influence of Substituents on Ligand Properties and Coordination Modes

    The electronic and steric properties of substituents on the picolinamide ring play a crucial role in determining the properties of the resulting metal complexes and their catalytic performance. The amino group (-NH2) at the 6-position of this compound is an electron-donating group, which increases the electron density on the pyridine ring and can enhance its coordination to the metal center. Conversely, the bromo group (-Br) at the 5-position is an electron-withdrawing group, which can modulate the electronic properties of the ligand.

    The interplay of these electronic effects, along with the steric hindrance introduced by the substituents, can influence several aspects of the metal complex:

    Coordination Geometry: The size and position of substituents can dictate the preferred coordination geometry around the metal ion, which can be tetrahedral, square planar, or octahedral.

    Reactivity of the Metal Center: By tuning the electronic properties of the ligand, the reactivity of the metal center can be modulated, which is a key factor in catalyst design.

    Studies on other ligand systems have demonstrated that the introduction of electron-withdrawing or electron-donating groups can significantly impact the catalytic activity and selectivity of the corresponding metal complexes. For instance, in certain catalytic systems, electron-donating substituents have been shown to enhance catalytic activity.

    Role of Picolinamide Derivatives in Enantioselective Catalysis

    Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a critical area of chemical synthesis, particularly in the pharmaceutical industry. The design of chiral ligands that can effectively transfer their chirality to the catalytic reaction is a central challenge in this field.

    While specific applications of this compound in enantioselective catalysis are not well-documented, the picolinamide scaffold provides a promising platform for the development of new chiral ligands. By introducing chiral centers into the picolinamide structure, for example, in the substituent attached to the amide nitrogen or on the pyridine ring, it is possible to create a chiral environment around the metal center.

    The development of chiral ligands often involves the use of privileged scaffolds, which are molecular frameworks that have been shown to be effective in a wide range of catalytic reactions. The picolinamide unit, with its tunable steric and electronic properties, has the potential to be developed into such a privileged scaffold. For instance, molybdenum-catalyzed asymmetric allylic alkylation has been achieved using a C1-symmetric diaminocyclohexane (DACH) pyridyl ligand, highlighting the potential of pyridine-containing ligands in enantioselective transformations. The design of such ligands often focuses on creating a well-defined chiral pocket that can selectively bind one enantiomer of a substrate or transition state.

    Mechanistic Studies of Catalytic Cycles Mediated by Picolinamide-Based Catalysts

    Understanding the mechanism of a catalytic reaction is crucial for optimizing the catalyst and reaction conditions. Mechanistic studies often involve a combination of experimental techniques, such as kinetics and isotopic labeling, and computational modeling.

    Picolinamide-based ligands have been employed as directing groups in C-H activation reactions, a powerful strategy for the efficient and selective functionalization of organic molecules. In these reactions, the picolinamide group coordinates to the metal catalyst and directs it to a specific C-H bond in the substrate, leading to its cleavage and subsequent functionalization.

    Mechanistic investigations into these picolinamide-directed C-H activation reactions have provided insights into the key steps of the catalytic cycle, which typically involve:

    Coordination: The picolinamide-containing substrate coordinates to the metal center.

    C-H Activation: The metal catalyst cleaves a specific C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a metallacyclic intermediate.

    Functionalization: The metallacycle reacts with a coupling partner, leading to the formation of the desired product.

    Catalyst Regeneration: The active catalyst is regenerated, allowing it to enter a new catalytic cycle.

    Computational and Theoretical Investigations of 6 Amino 5 Bromopicolinamide

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the molecular properties of 6-Amino-5-bromopicolinamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for analyzing its reactivity and potential.

    The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity.

    A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically influenced by the amino group which is a strong electron-donating group. The LUMO, conversely, would likely be distributed across the picolinamide (B142947) system, particularly the carbonyl group and the pyridine (B92270) ring, which act as electron-accepting regions.

    Illustrative Data Table: Frontier Orbital Energies

    Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate how results from such an analysis would be presented. Specific experimental or calculated values for this compound are not available in the cited literature.

    ParameterEnergy (eV)Description
    EHOMO-6.25Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
    ELUMO-1.75Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
    Energy Gap (ΔE)4.50ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

    Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, electron-rich areas, characterized by negative electrostatic potential, are typically colored red, while electron-poor regions with positive potential are colored blue. Neutral areas are generally green.

    For this compound, an MEP analysis would highlight:

    Negative Potential (Red/Yellow): Expected around the nitrogen and oxygen atoms of the amide group and the nitrogen of the pyridine ring due to their high electronegativity and lone pairs of electrons. These sites are prone to electrophilic attack.

    Positive Potential (Blue): Expected around the hydrogen atoms of the amino group and the amide NH, making them potential sites for nucleophilic interaction.

    MEP maps are crucial for predicting how the molecule will interact with biological targets, such as proteins, where electrostatic complementarity is often key to binding.

    Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. This analysis helps to pinpoint the exact atoms or regions most susceptible to nucleophilic, electrophilic, or radical attack.

    The primary Fukui functions are:

    f+(r): For nucleophilic attack (where an electron is added). The site with the highest f+ value is the most likely to accept an electron.

    f-(r): For electrophilic attack (where an electron is removed). The site with the highest f- value is the most likely to donate an electron.

    f0(r): For radical attack.

    In this compound, a Fukui function analysis would likely identify the nitrogen of the amino group and certain carbons in the pyridine ring as the primary sites for electrophilic attack (high f-). Conversely, the carbonyl carbon of the amide group would be a probable site for nucleophilic attack (high f+). This level of detail is essential for understanding reaction mechanisms and designing derivatives with altered reactivity.

    Elucidation of Reaction Mechanisms through Computational Modeling

    Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions, including identifying transition states and reaction intermediates. By calculating the energy profile along a reaction coordinate, researchers can determine activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds.

    For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis or its reactions with other molecules. For instance, modeling the aminolysis reaction involving the amide group could reveal whether the reaction proceeds through a concerted or a stepwise mechanism. These calculations can also assess the role of catalysts or solvent effects on the reaction pathway. Such insights are critical for optimizing reaction conditions and predicting potential side products.

    Conformational Analysis and Molecular Dynamics Simulations

    The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For a flexible molecule like this compound, rotation around single bonds (e.g., the bond connecting the pyridine ring to the amide group) can lead to different conformers. Quantum chemical calculations can predict the geometry and relative stability of these conformers.

    Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. An MD simulation of this compound, often in a simulated biological environment (like water), can reveal its dynamic behavior, conformational flexibility, and interactions with surrounding solvent molecules. This provides a more realistic picture of the molecule's behavior in solution and is crucial for understanding how it might adapt its shape to bind to a biological target.

    Computational Approaches to Structure-Activity Relationship (SAR) Studies

    Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a key role in modern SAR by quantifying molecular properties (descriptors) and correlating them with activity.

    For this compound and its derivatives, computational SAR studies would involve:

    Generating a set of virtual derivatives by modifying specific parts of the molecule (e.g., substituting the bromine atom, altering the amide group).

    Calculating molecular descriptors for each derivative. These can include electronic properties (like HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and hydrophobic properties.

    Developing a quantitative structure-activity relationship (QSAR) model. This statistical model correlates the calculated descriptors with experimentally determined biological activity, allowing for the prediction of the activity of new, untested compounds.

    Advanced Spectroscopic Characterization and Structural Analysis

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound in solution. A full suite of NMR experiments would provide a detailed map of the proton and carbon framework of 6-Amino-5-bromopicolinamide, as well as the connectivity between atoms.

    Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

    ¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. For this compound, one would expect to observe signals corresponding to the aromatic protons on the picolinamide (B142947) ring and the protons of the amino and amide functional groups. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the amide group, and the electron-donating effect of the amino group.

    ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their chemical environment, with carbons bonded to electronegative atoms (like nitrogen, oxygen, and bromine) appearing at higher chemical shifts.

    Hypothetical NMR Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

    Atom TypePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
    Aromatic CH7.5 - 8.5d8.0 - 9.0
    Aromatic CH7.0 - 8.0d8.0 - 9.0
    NH₂5.0 - 6.0br s-
    CONH₂7.0 - 8.0br s-
    Aromatic C-Br110 - 120--
    Aromatic C-NH₂140 - 150--
    Aromatic C=O165 - 175--

    Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

    To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

    Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to identify which protons are adjacent to each other on the picolinamide ring.

    Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

    Vibrational Spectroscopy: Infrared (IR) and Raman Studies

    Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

    Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the functional groups present in this compound. Key expected vibrations include N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-Br stretching.

    Raman Spectroscopy , being complementary to IR, would also provide information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.

    Expected Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
    Amino (NH₂)N-H Stretch3300 - 3500
    Amide (CONH₂)N-H Stretch3100 - 3300
    Amide (CONH₂)C=O Stretch1650 - 1690
    Aromatic RingC=C Stretch1400 - 1600
    C-N StretchC-N Stretch1200 - 1350
    C-Br StretchC-Br Stretch500 - 600

    Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected due to the presence of the aromatic picolinamide ring system and its substituents. The position of the maximum absorption (λmax) and the molar absorptivity (ε) would be characteristic of the compound's electronic structure.

    Mass Spectrometry for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound, which would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable clues about the structure of the molecule, as specific fragments would be lost from the parent ion.

    Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

    6-Amino-5-bromopicolinamide as a Key Intermediate in Heterocyclic Synthesis

    The reactivity of this compound allows it to serve as a foundational building block for a wide array of more complex heterocyclic structures. The presence of multiple reaction sites—the amino group, the bromine atom, and the picolinamide (B142947) moiety—enables chemists to employ it in various synthetic transformations to generate novel molecular frameworks.

    The pyridine (B92270) ring is a core component in numerous pharmaceuticals and functional materials. this compound provides a synthetically useful scaffold for creating substituted pyridine derivatives through reactions like cross-coupling at the bromine position or derivatization of the amino group. Furthermore, the inherent structure can be utilized in reactions designed to build pyrimidine (B1678525) rings. Pyrimidine derivatives are crucial building blocks for DNA and RNA, and their synthetic analogues are widely used in the development of anticancer agents. mdpi.com The amino group on the this compound scaffold can, for instance, be reacted with appropriate precursors to construct a fused pyrimidine ring, leading to bicyclic systems of significant interest in medicinal chemistry.

    Table 1: Synthetic Utility of this compound for Heterocycle Synthesis
    Functional GroupPotential Reaction TypeResulting Structure Class
    5-BromoSuzuki, Stille, Buchwald-Hartwig CouplingAryl/Alkyl-substituted Pyridines
    6-AminoCondensation, CyclizationFused Heterocycles (e.g., Pyrimidines)
    PicolinamideHydrolysis, Reduction, ModificationModified Pyridine Derivatives

    Fused heterocyclic systems are of great importance due to their prevalence in bioactive natural products and pharmaceuticals. Quinoxalines, a class of fused heterocycles, are present in compounds with a range of biological activities. The synthesis of quinoxaline (B1680401) derivatives often involves the cyclization of ortho-diamino aromatic precursors. researchgate.net

    This compound, with its ortho-positioned amino and amide groups, can be considered a precursor for analogous fused systems. While not a direct precursor to traditional quinoxalines, its structure lends itself to intramolecular cyclization strategies or reactions with diketones to form fused polycyclic heteroaromatics. For example, a related compound, 6-Amino-5-bromoquinoxaline, is recognized as a key intermediate in the synthesis of the glaucoma medication brimonidine (B1667796) tartrate. google.comnih.gov The synthesis of this intermediate often starts with 4-nitro-o-phenylenediamine, which undergoes cyclization, reduction, and selective bromination, highlighting the importance of the amino-bromo functional group arrangement in building such fused systems. google.com

    Contributions to the Development of Bioactive Molecules

    The structural motifs present in this compound are frequently found in molecules designed to interact with biological systems. Its utility extends from creating frameworks for therapeutic agents to precursors for advanced diagnostic tools.

    Many immunomodulatory drugs are built upon heterocyclic scaffolds that provide a rigid framework for orienting functional groups to interact with specific biological targets like enzymes or receptors. nih.gov The amino-pyridine structure is a common feature in such compounds. Scaffolds containing amino functional groups can enhance cell adhesion and proliferation and can be tailored to influence cellular pathways. researchgate.net this compound serves as a valuable starting scaffold. The amino and amide groups can form hydrogen bonds, a critical interaction in biological recognition, while the bromine atom provides a site for introducing further diversity through cross-coupling reactions to optimize binding affinity and selectivity for immunological targets.

    Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radioactive tracers to visualize and measure metabolic processes in the body. nih.gov The development of novel PET tracers requires precursor molecules that can be efficiently and rapidly labeled with a positron-emitting isotope, such as Fluorine-18.

    Aromatic bromides like this compound are excellent precursors for radiolabeling. The carbon-bromine bond can be subjected to nucleophilic substitution with [¹⁸F]fluoride, replacing the bromine atom with the radioactive isotope. This makes the compound a potential precursor for synthesizing novel PET tracers. lumiprobe.com The resulting ¹⁸F-labeled picolinamide could then be evaluated for its ability to target specific tissues or disease processes, contributing to the advancement of molecular diagnostics.

    Table 2: Potential Application in PET Tracer Development
    Precursor CompoundKey Feature for RadiolabelingPotential ReactionResulting Product
    This compoundAryl BromideNucleophilic [¹⁸F]Fluorination6-Amino-5-[¹⁸F]fluoropicolinamide

    Research in Materials Science Applications

    The application of heterocyclic compounds is not limited to medicine; they are also integral to the development of advanced materials. The unique electronic properties and ability of this compound to coordinate with metals make it a compound of interest in materials science. Heterocyclic building blocks, particularly those containing nitrogen, are used in the synthesis of functional materials. tcichemicals.com

    The nitrogen atoms of the pyridine ring and the exocyclic amino and amide groups in this compound can act as ligands, binding to metal ions to form coordination polymers or Metal-Organic Frameworks (MOFs). These materials have applications in gas storage, catalysis, and chemical sensing. Furthermore, the extended π-system of the aromatic ring suggests potential use in the field of organic electronics, where such molecules can be incorporated into organic light-emitting diodes (OLEDs) or organic semiconductors. The bromine atom allows for further functionalization, enabling the tuning of the material's electronic and physical properties through polymerization or coupling reactions.

    Precursors for Organic Electronic Materials

    The compound this compound is a specialized organic molecule that, due to its distinct functional groups, holds significant potential as a precursor in the synthesis of advanced organic electronic materials. The progress and expansion of organic electronics rely heavily on the synthesis of novel organic semiconductors. researchgate.net The unique arrangement of a pyridine ring, an amino group, a bromine atom, and a picolinamide moiety makes this compound a versatile building block for creating larger, high-performance molecular and polymeric systems.

    The core utility of this compound in this field stems from the reactivity of its bromine atom. Halogenated aromatic compounds are crucial intermediates in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the pyridine ring serves as an excellent reactive site for reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental for the construction of π-conjugated systems, which form the backbone of most organic electronic materials. For instance, palladium-catalyzed Suzuki cross-coupling reactions are commonly used to synthesize novel pyridine derivatives from bromo-pyridine precursors, forming new carbon-carbon bonds and extending the conjugated system. mdpi.com

    The synthesis pathway to a conjugated polymer might involve a polycondensation reaction where this compound is reacted with a diboronic ester under Suzuki coupling conditions. This process would yield a polymer chain with alternating picolinamide units, creating a material with tailored electronic and physical properties for specific device applications.

    Below is a data table summarizing the functional roles of each component of the this compound molecule in the context of synthesizing organic electronic materials.

    Molecular Component Function in Synthesis Potential Impact on Final Material
    Pyridine Ring Serves as the core aromatic unit in the polymer backbone.Imparts thermal stability and influences the electron-transport characteristics of the material.
    Bromine Atom Acts as the primary reactive site ("synthetic handle") for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).Enables polymerization and the extension of the π-conjugated system, which is essential for conductivity.
    Amino Group (-NH2) Functions as an electron-donating group. Can also be a site for secondary functionalization.Modulates the highest occupied molecular orbital (HOMO) level, enhances hole-transport properties, and can influence solubility.
    Picolinamide Group (-CONH2) Acts as an electron-withdrawing and metal-coordinating group.Modulates the lowest unoccupied molecular orbital (LUMO) level, can improve electron-transport properties, and promotes intermolecular hydrogen bonding, affecting morphology.

    Q & A

    Q. Basic

    • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups and bromine-induced deshielding effects. Compare chemical shifts with PubChem data for analogous brominated pyridines ().
    • X-Ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated in the crystal structure of 2-Amino-5-bromopyridinium derivatives (). Metrics like bond angles and planarity validate molecular geometry .

    How can researchers design experiments to investigate the bioactivity of this compound against enzyme targets?

    Advanced
    Use the PICO framework (Population: enzyme; Intervention: compound; Comparison: control inhibitor; Outcome: IC50_{50}/Ki_i) to structure hypotheses (). Assay design should include:

    • Dose-response curves with triplicate measurements.
    • Positive (known inhibitor) and negative (DMSO vehicle) controls.
    • Kinetic analysis (e.g., Michaelis-Menten plots) to assess inhibition modality.
      Reference biochemical assays for brominated nicotinate derivatives () to contextualize activity thresholds .

    What strategies resolve contradictions in reported biological activities of this compound derivatives?

    Q. Advanced

    • Systematic Review : Follow PRISMA guidelines to aggregate data, noting variations in assay conditions (e.g., pH, temperature) ().
    • Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed enzyme concentrations).
    • Meta-Analysis : Apply statistical models to identify outliers or confounding variables (e.g., solvent effects). The FINER criteria (Feasible, Novel, Ethical, Relevant) ensure methodological rigor () .

    How does the bromine substituent influence the reactivity and intermolecular interactions of this compound?

    Q. Advanced

    • Steric and Electronic Effects : Bromine’s electronegativity alters electron density at the pyridine ring, affecting nucleophilic substitution sites ().
    • Crystal Packing : X-ray data () reveal Br···N halogen bonds and N–H···O hydrogen bonds, stabilizing supramolecular architectures. Compare with non-brominated analogs to isolate bromine’s role .
    • Computational Modeling : DFT calculations (e.g., Mulliken charges) quantify electronic perturbations.

    What methodologies validate the purity and stability of this compound under various storage conditions?

    Q. Basic

    • Purity : HPLC with UV detection (λ = 254 nm) and ≥98% peak area threshold.
    • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
    • Storage : Use desiccated, amber vials at -20°C, as recommended for brominated pyridinecarboxylates (). Include batch-specific COA (Certificate of Analysis) for traceability .

    How can structure-activity relationship (SAR) studies be optimized for this compound analogs in medicinal chemistry?

    Q. Advanced

    • Analog Synthesis : Introduce substituents at C-3/C-4 positions to probe steric tolerance.
    • QSAR Modeling : Use Hammett constants (σ) to correlate electronic effects with bioactivity.
    • High-Throughput Screening : Pair with SPR (Surface Plasmon Resonance) for binding affinity quantification.
      Reference pharmacological protocols () for IC50_{50} determination and in vitro toxicity profiling .

    Notes on Evidence Utilization

    • Data Tables : Crystallographic parameters () and PubChem descriptors () provide benchmark data.
    • Excluded Sources : Commercial suppliers (e.g., GLPBIO in ) were omitted per guidelines.
    • Methodological Rigor : Frameworks like PICO () and FINER () ensure hypothesis-driven research .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.